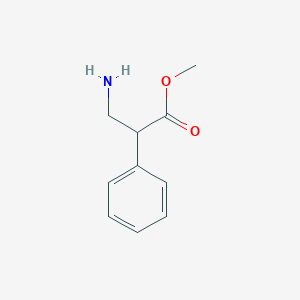

Methyl 3-amino-2-phenylpropanoate

Overview

Description

“Methyl 3-amino-2-phenylpropanoate” is a chemical compound with the CAS Number 91012-17-8 . It is also known as "Methyl a-(Aminomethyl)benzeneacetate HCl" . The molecular weight of the hydrochloride form of this compound is 215.68 .

Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-2-phenylpropanoate” is C10H13NO2 . The InChI code for the hydrochloride form of this compound is 1S/C10H13NO2.ClH/c1-13-10(12)9(7-11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H .Physical And Chemical Properties Analysis

“Methyl 3-amino-2-phenylpropanoate” is a powder . The melting point of the hydrochloride form of this compound is between 142-144 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

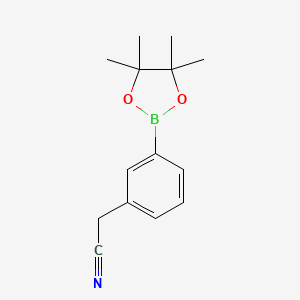

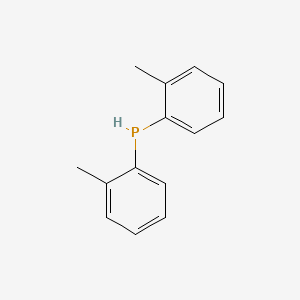

Cross-Coupling in Chemical Synthesis

- Application : Methyl 3-amino-2-phenylpropanoate is involved in chemical synthesis methods, particularly in the cross-coupling of C–H bonds with organoborons. A study demonstrated its use in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, employing a U-shaped template and mono-protected amino acid ligand for efficient cross-coupling (Wan, Dastbaravardeh, Li, & Yu, 2013).

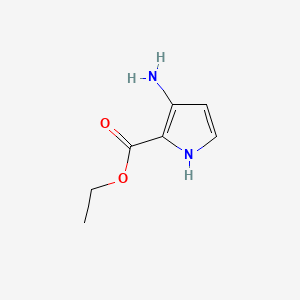

Biological Activity and Crystal Structure

- Application : Investigations into the biological activity, including cytotoxicity, anti-inflammatory, and antibacterial properties of methyl 3-amino-2-phenylpropanoate derivatives have been conducted. These studies also explore the crystal structures of such compounds (Yancheva, Cherneva, Quick, Mikhova, Shivachev, Nikolova, Djordjevic, Untergehrer, Jürgenliemk, Kraus, & Šmelcerović, 2015).

Synthesis of Isocyanates

- Application : The synthesis of amino acid ester isocyanates, such as methyl (S)‐2‐isocyanato‐3‐phenylpropanoate, has been documented. This synthesis explores the creation of esters from substituted monobasic acids and their potential applications (Tsai, Takaoka, Powell, & Nowick, 2003).

Enzymatic Resolution and Stereochemistry

- Application : The compound has been used in enzymatic resolution processes. A study reports the resolution of methyl 3-amino-2-phenylpropanoate derivatives using lipase from Candida antarctica, yielding optically pure enantiomers (Escalante, 2008).

Antitumor Activities

- Application : There has been research into the antitumor activities of methyl 3-amino-2-phenylpropanoate derivatives, exploring their effects in vitro and potential applications in cancer treatment (Wang Yuan-chao, 2011).

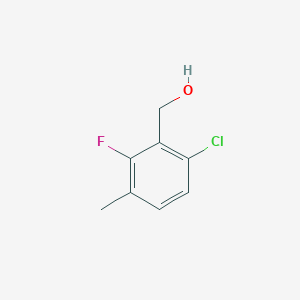

Chiral Catalysis in Pharmaceutical Intermediates

- Application : Methyl 3-amino-2-phenylpropanoate has been utilized in chiral catalysis for the preparation of pharmaceutical intermediates. It plays a role in the synthesis of important intermediates like S-dapoxetine, which is used in the treatment of premature ejaculation (Li, Wang, Huang, Zou, & Zheng, 2013).

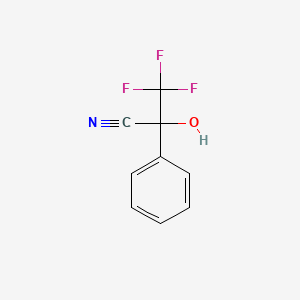

Molecular Machines and Chemical Fuel

- Application : The aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines, producing 2-cyano-2-phenylpropanoic acid, has been studied for its use as a chemical fuel in the operation of molecular machines. This research explores the kinetics and application of the compound in feeding molecular machines at controlled rates to prevent malfunction (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).

Safety and Hazards

“Methyl 3-amino-2-phenylpropanoate” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

methyl 3-amino-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDDSIXJNPGPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396185 | |

| Record name | methyl 3-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-2-phenylpropanoate | |

CAS RN |

99092-02-1 | |

| Record name | methyl 3-amino-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,12-Dihydroindolo[3,2-a]carbazole](/img/structure/B1586909.png)